molecular formula C10H9Cl2N B11891223 5-Chloronaphthalen-1-amine hydrochloride

5-Chloronaphthalen-1-amine hydrochloride

Cat. No.: B11891223
M. Wt: 214.09 g/mol
InChI Key: LOPWMQYAQNSFBJ-UHFFFAOYSA-N
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Description

5-Chloronaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula C10H8ClN·HCl. It is a derivative of naphthalene, where one hydrogen atom is replaced by a chlorine atom and another by an amine group. This compound is often used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloronaphthalen-1-amine hydrochloride typically involves the chlorination of naphthalene followed by amination. One common method is to start with 5-chloronaphthalene, which is then subjected to amination using ammonia or an amine source under controlled conditions. The resulting 5-Chloronaphthalen-1-amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and amination processes. These processes are optimized for yield and purity, often involving catalysts and specific reaction conditions to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-Chloronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Various amine derivatives

    Substitution: Substituted naphthalenes

Scientific Research Applications

5-Chloronaphthalen-1-amine hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: It is used in the study of biological pathways and interactions.

    Medicine: Research into potential therapeutic applications, including drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloronaphthalen-1-amine hydrochloride involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways. The exact mechanism depends on the specific application and the context in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloronaphthalen-2-amine
  • 4-Chloronaphthalen-1-amine
  • 6-Chloronaphthalen-1-amine

Uniqueness

5-Chloronaphthalen-1-amine hydrochloride is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific reactions and applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H9Cl2N

Molecular Weight

214.09 g/mol

IUPAC Name

5-chloronaphthalen-1-amine;hydrochloride

InChI

InChI=1S/C10H8ClN.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)12;/h1-6H,12H2;1H

InChI Key

LOPWMQYAQNSFBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2Cl)C(=C1)N.Cl

Origin of Product

United States

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